2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid

Vue d'ensemble

Description

2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group, a hydroxyl group, and a carboxylic acid group. This compound is of interest in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its functional groups that can undergo various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the reaction of tert-butyl carbamate with a suitable precursor, followed by hydroxylation and carboxylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the Boc-protected amine under basic conditions

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary alcohol.

Substitution: Formation of substituted amines or amides.

Applications De Recherche Scientifique

Pharmaceutical Applications

Peptide Synthesis

- This compound serves as a crucial building block in peptide synthesis. Its structure enhances the stability and bioavailability of therapeutic peptides, making it valuable in drug formulation processes. Researchers utilize it to create peptides that can withstand metabolic degradation, thereby improving their therapeutic efficacy .

Drug Development

- The unique properties of Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid allow for the design of novel drug candidates. It is particularly relevant in developing treatments for metabolic disorders due to its amino acid characteristics, which facilitate interactions with biological targets .

Case Study: Peptide Therapeutics

- A study demonstrated the use of this compound in synthesizing a peptide aimed at treating obesity. By incorporating Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid into the peptide sequence, researchers observed improved stability and enhanced biological activity compared to traditional peptide structures.

Biochemical Research

Enzyme Activity Studies

- Researchers employ this compound to investigate enzyme activity and protein interactions. Its role as a substrate or inhibitor in enzymatic reactions helps elucidate metabolic pathways and identify potential therapeutic targets.

Interaction Studies

- Interaction studies involving Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid focus on its binding affinity towards specific enzymes or receptors. These studies contribute to understanding how structural variations affect biological activity and specificity.

Cosmetic Formulations

Skin Benefits

- The compound is explored in cosmetic chemistry for its potential moisturizing and anti-aging properties. Its incorporation into skincare products aims to enhance skin hydration and elasticity, making it a candidate for innovative formulations in the beauty industry .

Food Industry Applications

Functional Food Additive

- Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid can be utilized as a food additive or flavor enhancer. Its properties contribute to the development of functional foods that promote health and wellness, providing nutritional benefits beyond basic dietary needs .

Comparative Analysis Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical | Peptide synthesis | Enhanced stability and bioavailability |

| Drug Development | Novel drug candidates for metabolic disorders | Improved interaction with biological targets |

| Biochemical Research | Enzyme activity studies | Insights into metabolic pathways |

| Cosmetic Formulations | Skincare products | Moisturizing and anti-aging properties |

| Food Industry | Functional food additive | Health-promoting benefits |

Mécanisme D'action

The mechanism of action of 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid involves its functional groups participating in various chemical reactions. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then interact with other molecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in esterification and amidation reactions, respectively .

Comparaison Avec Des Composés Similaires

- 2-(Boc-Aminomethyl)-3-hydroxy-3-phenylpropanoic acid

- 2-(Boc-Aminomethyl)-3-hydroxy-3-ethylbutanoic acid

Uniqueness: 2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its Boc-protected amine group provides stability during synthesis, while the hydroxyl and carboxylic acid groups offer versatility in reactions .

Activité Biologique

2-(Boc-Aminomethyl)-3-hydroxy-3-methylbutanoic acid, commonly referred to as Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, is a compound of significant interest in medicinal chemistry and biochemical research. Its unique structure makes it a valuable building block in peptide synthesis and drug development, particularly for metabolic disorders and therapeutic peptides.

Chemical Structure and Properties

- Molecular Formula : C10H19NO

- Molecular Weight : 173.27 g/mol

- CAS Number : 102507-13-1

This compound features a tert-butyloxycarbonyl (Boc) protective group attached to an amino group, which enhances its stability and bioavailability in biological systems.

The biological activity of Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid primarily stems from its role as an amino acid derivative. It has been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl group contributes to its ability to form hydrogen bonds, which is crucial for binding interactions with target proteins.

Applications in Research

-

Peptide Synthesis :

- Used as a building block for synthesizing peptides that exhibit enhanced stability and bioactivity.

- Facilitates the development of therapeutic peptides aimed at treating various diseases.

-

Drug Development :

- Its structure allows the design of novel drug candidates, particularly for metabolic disorders.

- Studies indicate potential use in creating prodrugs that enhance bioavailability and therapeutic efficacy.

-

Biochemical Research :

- Employed to study enzyme activity and protein interactions, providing insights into metabolic pathways.

- Investigated for its role in modulating cellular responses and signaling pathways.

-

Cosmetic Applications :

- Explored for potential skin benefits, such as moisturizing and anti-aging properties, making it a candidate for innovative skincare formulations.

Study 1: Peptide Therapeutics

A study demonstrated that Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid could be effectively incorporated into peptide chains to improve their pharmacokinetic properties. The resulting peptides showed increased resistance to enzymatic degradation and enhanced cellular uptake, leading to improved therapeutic outcomes in preclinical models of metabolic disorders .

Study 2: Enzyme Interaction

Research indicated that compounds similar to Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid can inhibit specific enzymes involved in metabolic pathways. A comparative analysis revealed that the incorporation of this amino acid derivative into enzyme inhibitors significantly enhanced their potency against target enzymes involved in cancer metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | Peptide synthesis, enzyme interaction | Drug development, biochemical research |

| Boc-L-serine | Similar applications in peptide synthesis | Cosmetic formulations |

| Boc-L-threonine | Used in similar contexts but less stable than Boc-S | Peptide synthesis |

Propriétés

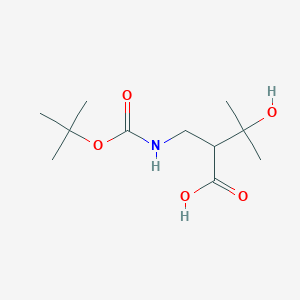

IUPAC Name |

3-hydroxy-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-6-7(8(13)14)11(4,5)16/h7,16H,6H2,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCSJBBACWWTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.